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Compound of Interest

Compound Name: erbB-2

Cat. No.: B1573877 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve issues with

high background in ErbB-2 (also known as HER2) western blotting experiments.

Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background on my ErbB-2 western blot?

High background in western blotting can manifest as a general haze across the membrane or

as distinct, non-specific bands. The primary causes are often related to insufficient blocking,

improper antibody concentrations, or inadequate washing steps.[1] Other contributing factors

can include contaminated buffers, membrane drying, or issues with the detection reagents.[2]

[3]

Q2: I see multiple bands in my ErbB-2 blot. Is this normal?

Yes, it can be. The ErbB-2 protein has a predicted molecular weight of approximately 185 kDa,

but it can appear as multiple bands due to several factors:

Post-translational modifications: ErbB-2 is subject to modifications such as phosphorylation,

glycosylation, and ubiquitination, which can alter its apparent molecular weight.[4][5]

Truncated isoforms: Different forms of the ErbB-2 protein may exist within the cell, including

truncated versions that lack the extracellular domain.[5][6]
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Protein degradation: If samples are not handled properly, the ErbB-2 protein can be

degraded by proteases, leading to the appearance of lower molecular weight bands.

It is also possible that the antibody is cross-reacting with other proteins. Using siRNA to deplete

ErbB-2 can help confirm if the observed bands are specific to the target protein.[5]

Q3: Which cell lines should I use as positive and negative controls for ErbB-2 expression?

Proper controls are crucial for validating your western blot results. For ErbB-2, the following

cell lines are commonly used:

Positive Control: SK-BR-3 is a human breast adenocarcinoma cell line known for high levels

of ErbB-2 expression.[7][8][9]

Negative/Low-Expression Control: MCF-7 is a human breast cancer cell line with low

expression of ErbB-2.[8][9]

Troubleshooting Guide: High Background
This guide provides solutions to common problems leading to high background in your ErbB-2
western blot.
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Problem Possible Cause Recommended Solution

Uniform High Background

(General Haze)
Insufficient blocking

- Increase the concentration of

the blocking agent (e.g., 5-

10% non-fat dry milk or BSA in

TBST).- Extend the blocking

time (e.g., 2 hours at room

temperature or overnight at

4°C).[10]- Ensure the blocking

buffer is freshly prepared.[1]

Primary antibody concentration

too high

- Titrate the primary antibody to

determine the optimal

concentration. Start with the

manufacturer's recommended

dilution and perform a dilution

series.[1]

Secondary antibody

concentration too high

- Titrate the secondary

antibody. A high concentration

can lead to non-specific

binding.[1]- Run a control blot

with only the secondary

antibody to check for non-

specific binding.[2]

Inadequate washing

- Increase the number and

duration of wash steps (e.g., 3-

5 washes of 5-10 minutes

each with a sufficient volume

of wash buffer).[10]- Add a

detergent like Tween-20 (0.05-

0.1%) to your wash buffer to

help reduce non-specific

binding.[11]

Membrane dried out

- Ensure the membrane

remains hydrated throughout

the entire procedure.[2][3]
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Contaminated buffers or

reagents

- Prepare fresh buffers and

reagents. Bacterial growth in

buffers can contribute to

background.[3]

Non-Specific Bands
Primary antibody cross-

reactivity

- Use a more specific

monoclonal antibody if you are

using a polyclonal antibody.-

Check the antibody datasheet

for known cross-reactivities.

Some anti-ErbB-2 antibodies

may recognize other members

of the ErbB family.[5]

Sample degradation

- Prepare fresh cell lysates and

always include protease and

phosphatase inhibitors in your

lysis buffer. Keep samples on

ice.

Too much protein loaded

- Reduce the amount of total

protein loaded per lane. High

protein concentration can lead

to aggregation and non-

specific antibody binding.[2]

Experimental Protocol: ErbB-2 Western Blot
This protocol provides a general guideline for performing an ErbB-2 western blot. Optimization

of specific steps may be required for your particular experimental conditions.

Cell Lysis and Protein Quantification:

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a standard protein assay (e.g.,

BCA assay).
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SDS-PAGE and Protein Transfer:

Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.

Separate proteins by electrophoresis.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.

Primary Antibody Incubation:

Incubate the membrane with the primary anti-ErbB-2 antibody diluted in blocking buffer.

Incubation can be performed for 2 hours at room temperature or overnight at 4°C with

gentle agitation.

Antibody Type Recommended Starting Dilution

Polyclonal Anti-ErbB-2 1:1000 - 1:4000[2]

Monoclonal Anti-ErbB-2 1 µg/mL

Washing:

Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

Washing:

Wash the membrane three times for 10 minutes each with TBST.
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Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Detect the signal using an appropriate imaging system.

Visualizations

Gel Electrophoresis Protein Transfer Immunodetection Signal Detection

Prepare SDS-PAGE Gel Load Protein Samples Run Electrophoresis Assemble Transfer Sandwich Transfer to Membrane Blocking Primary Antibody Incubation Washing Secondary Antibody Incubation Washing ECL Substrate Incubation Image Acquisition

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of a western blotting experiment.
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Caption: A simplified diagram of the ErbB-2 signaling pathway, highlighting the PI3K/Akt and

MAPK/ERK cascades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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